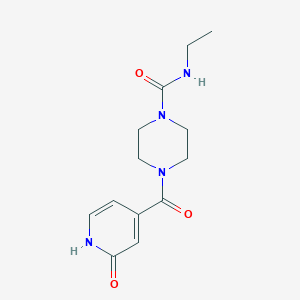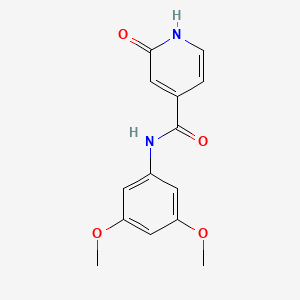![molecular formula C13H14N2O3 B6629343 N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the treatment of various diseases. This compound is commonly referred to as an oxazole derivative and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases. However, like any other chemical compound, this compound also has certain limitations. One of the major limitations is its solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activities.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
4. Investigation of the potential application of this compound in the treatment of other diseases.
Conclusion:
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound with a wide range of biological activities. It has been extensively studied for its potential application in the treatment of various diseases. The synthesis method of this compound involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromo-1-phenylethanol in the presence of sodium hydride. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. However, like any other chemical compound, this compound also has certain limitations. There are several future directions for the research on this compound, which include further studies on its mechanism of action, development of more efficient synthesis methods, in vivo studies, and investigation of its potential application in the treatment of other diseases.
Synthesis Methods
The synthesis method of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromo-1-phenylethanol in the presence of sodium hydride. The resulting product is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-methyl-1,3-oxazole in the presence of triethylamine to yield N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide.
Scientific Research Applications
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to exhibit antifungal and antibacterial activities.
properties
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(18-15-9)13(17)14-11(8-16)10-5-3-2-4-6-10/h2-7,11,16H,8H2,1H3,(H,14,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJUSRSTUVTDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@@H](CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)


![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![2-chloro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629315.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)

![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)